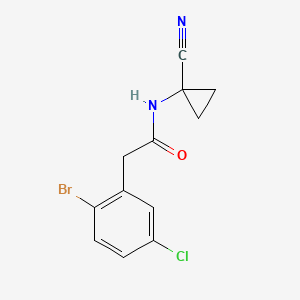
2-(2-Bromo-5-chlorophenyl)-N-(1-cyanocyclopropyl)acetamide
描述
2-(2-Bromo-5-chlorophenyl)-N-(1-cyanocyclopropyl)acetamide is an organic compound that features a bromine and chlorine substituted phenyl ring, a cyanocyclopropyl group, and an acetamide moiety
属性
IUPAC Name |
2-(2-bromo-5-chlorophenyl)-N-(1-cyanocyclopropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrClN2O/c13-10-2-1-9(14)5-8(10)6-11(17)16-12(7-15)3-4-12/h1-2,5H,3-4,6H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLJRCUULALDLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)NC(=O)CC2=C(C=CC(=C2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-5-chlorophenyl)-N-(1-cyanocyclopropyl)acetamide typically involves multiple steps:
Bromination and Chlorination: The starting material, phenylacetic acid, undergoes bromination and chlorination to introduce the bromine and chlorine atoms at the 2 and 5 positions of the phenyl ring, respectively.
Formation of Cyanocyclopropyl Group: The next step involves the formation of the cyanocyclopropyl group. This can be achieved through a cyclopropanation reaction using a suitable reagent such as diazomethane, followed by cyanation.
Acetamide Formation: Finally, the acetamide group is introduced through an amidation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing by-products. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
化学反应分析
Types of Reactions
2-(2-Bromo-5-chlorophenyl)-N-(1-cyanocyclopropyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Reduction Reactions: The cyanocyclopropyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The acetamide group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Major Products
Substitution: Products with different substituents on the phenyl ring.
Reduction: Amines derived from the reduction of the cyanocyclopropyl group.
Oxidation: Carboxylic acids derived from the oxidation of the acetamide group.
科学研究应用
2-(2-Bromo-5-chlorophenyl)-N-(1-cyanocyclopropyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used in studies to understand the interactions of substituted phenyl compounds with biological targets.
作用机制
The mechanism of action of 2-(2-Bromo-5-chlorophenyl)-N-(1-cyanocyclopropyl)acetamide involves its interaction with specific molecular targets. The bromine and chlorine atoms on the phenyl ring may facilitate binding to certain enzymes or receptors, while the cyanocyclopropyl group can interact with other molecular sites. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2-(2-Bromo-4-chlorophenyl)-N-(1-cyanocyclopropyl)acetamide
- 2-(2-Bromo-5-fluorophenyl)-N-(1-cyanocyclopropyl)acetamide
- 2-(2-Bromo-5-chlorophenyl)-N-(1-cyanocyclopropyl)propionamide
Uniqueness
2-(2-Bromo-5-chlorophenyl)-N-(1-cyanocyclopropyl)acetamide is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


